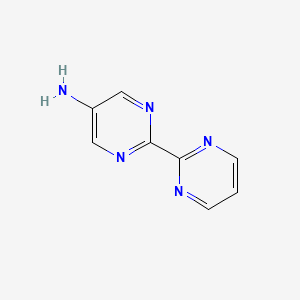

2-(Pyrimidin-2-yl)pyrimidin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Pyrimidin-2-yl)pyrimidin-5-amine is a heterocyclic compound that features two pyrimidine rings connected by an amine group. Pyrimidine derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and drug discovery .

Wirkmechanismus

Target of Action

The primary target of 2-(Pyrimidin-2-yl)pyrimidin-5-amine is protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound and its derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . By inhibiting these enzymes, the compound can control cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the protein kinase pathways . Protein kinases are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can disrupt these pathways and their downstream effects .

Pharmacokinetics

These properties impact the bioavailability of the compound, influencing how effectively it can exert its effects within the body .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of protein kinases, leading to the control of cell growth, differentiation, migration, and metabolism . This can result in the prevention of cancer cell proliferation .

Biochemische Analyse

Biochemical Properties

2-(Pyrimidin-2-yl)pyrimidin-5-amine has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been reported to inhibit the activity of PLK4, a serine/threonine protein kinase that is a master regulator of centriole duplication . This interaction is significant for maintaining genome integrity .

Cellular Effects

At the cellular level, this compound has been observed to have antiproliferative activity against breast cancer cells . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been shown to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been reported to exhibit good plasma stability (t1/2 > 289.1 min), liver microsomal stability (t1/2 > 145 min), and low risk of drug-drug interactions .

Vorbereitungsmethoden

The synthesis of 2-(Pyrimidin-2-yl)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives under specific conditions. One common method includes the use of amidines and saturated ketones under copper catalysis . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Analyse Chemischer Reaktionen

2-(Pyrimidin-2-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Pyrimidin-2-yl)pyrimidin-5-amine has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

2-(Pyrimidin-2-yl)pyrimidin-5-amine can be compared with other pyrimidine derivatives such as:

2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activities.

Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.

Pyrimidino[4,5-d][1,3]oxazine: Known for its anti-inflammatory and analgesic properties.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other pyrimidine derivatives.

Biologische Aktivität

2-(Pyrimidin-2-yl)pyrimidin-5-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other proliferative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two pyrimidine rings, contributing to its diverse biological interactions.

Research indicates that compounds similar to this compound interact with various biochemical pathways. The primary mechanisms include:

- Enzyme Inhibition : Inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, is a notable action, which is crucial for regulating cell proliferation .

- Apoptosis Induction : The compound may stimulate apoptosis in cancer cells, enhancing its efficacy as an anticancer agent .

- Antioxidant Activity : Similar compounds have shown antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The following table summarizes the antiproliferative effects observed in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.058 | CDK4/6 inhibition |

| A549 | 0.035 | Apoptosis stimulation | |

| HeLa | 0.021 | Antioxidant effects |

These results indicate significant potency against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines.

Other Biological Activities

In addition to anticancer properties, the compound exhibits:

- Antimicrobial Activity : Some studies suggest that pyrimidine derivatives can inhibit bacterial growth, although specific data on this compound is limited.

Study on Anticancer Efficacy

A study by Pawel et al. synthesized various pyrimidine derivatives and tested their antiproliferative activity using MTT assays. They found that compounds featuring the pyrimidine structure significantly inhibited cell growth across multiple cancer types, suggesting a promising avenue for developing new anticancer therapies .

Mechanistic Insights

Research involving molecular docking studies has provided insights into how these compounds interact at the molecular level. For instance, docking simulations indicated strong binding affinities to CDK4 and CDK6, reinforcing the hypothesis that these enzymes are critical targets for therapeutic intervention .

Eigenschaften

IUPAC Name |

2-pyrimidin-2-ylpyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c9-6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGFJQNEASPCRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.